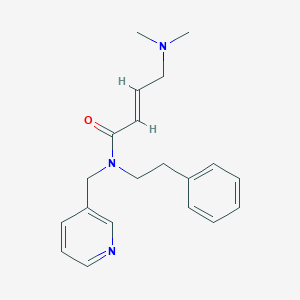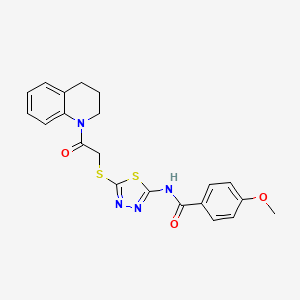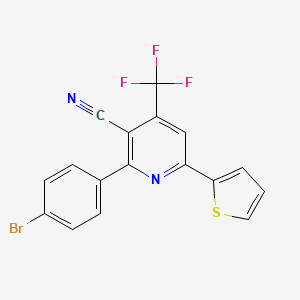
2-(4-Bromophenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile (2B6T4FN) is a novel synthetic compound that has recently been used in a variety of scientific research applications. It is a heterocyclic compound that contains nitrogen and carbon atoms, as well as bromine, sulfur, and fluorine atoms. 2B6T4FN has been shown to have a variety of biochemical and physiological effects, and its use in laboratory experiments has several advantages and limitations.
Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interaction
The molecule of 2-(4-Bromophenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile and similar derivatives exhibit non-planar structures, enabling a detailed analysis of dihedral angles and intramolecular interactions. Such structural insights facilitate the understanding of molecular conformations and their implications for chemical reactivity and interaction with biological targets. The crystal structure of these molecules reveals weak intermolecular C—H⋯N interactions and π–π stacking, suggesting potential for interactions with biological macromolecules or for designing molecular assemblies (Chantrapromma et al., 2009).
Antiprotozoal Activity
Derivatives of 2-(4-Bromophenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile have been explored for their antiprotozoal activity, showcasing the potential of these compounds in medicinal chemistry. The synthesis and evaluation of aza-analogues of furamidine from nicotinonitrile derivatives have demonstrated significant in vitro and in vivo activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, highlighting the therapeutic potential of these molecules in treating diseases caused by these protozoans (Ismail et al., 2003).
Synthetic Methodology and Heterocyclic Chemistry
The synthesis of complex nicotinonitrile derivatives, including 2-(4-Bromophenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile, involves innovative methodologies that contribute to the field of heterocyclic chemistry. These synthetic approaches enable the construction of diverse heterocyclic frameworks, which are of significant interest for developing new materials and pharmaceuticals. For instance, the one-pot synthesis of nicotinamide derivatives showcases the versatility of nicotinonitrile-based compounds in organic synthesis and their potential applications in creating ligand materials for organic light-emitting diodes (OLEDs) (Zhou Yuyan, 2014).
Environmental Applications
Research on derivatives similar to 2-(4-Bromophenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile has also extended to environmental applications. For example, the introduction of specific genes encoding nitrilases into plants, enabling the detoxification of herbicides like bromoxynil, represents a novel approach to enhancing herbicide resistance in crops. This biotechnological application underscores the broader impact of bromophenyl and nicotinonitrile derivatives beyond their immediate chemical properties, demonstrating their utility in addressing agricultural challenges (Stalker et al., 1988).
Propiedades
IUPAC Name |
2-(4-bromophenyl)-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8BrF3N2S/c18-11-5-3-10(4-6-11)16-12(9-22)13(17(19,20)21)8-14(23-16)15-2-1-7-24-15/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXOFDZNAQQZRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8BrF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2670407.png)
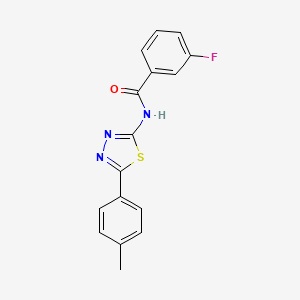
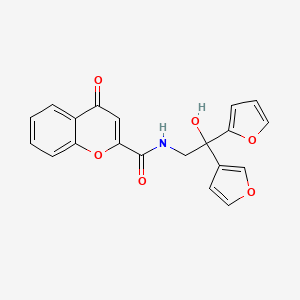
![1-ethyl-3-(3-methoxybenzyl)-7-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2670411.png)
![N-[(2-aminophenyl)sulfonyl]glycine](/img/structure/B2670412.png)
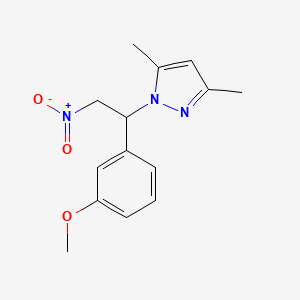
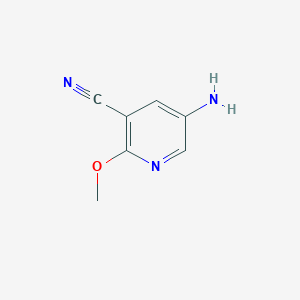
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2670416.png)
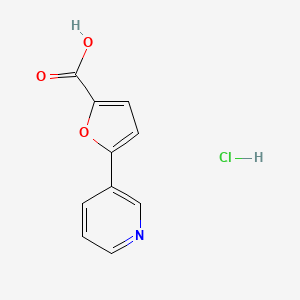
![diethyl 2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2670418.png)


